Tenofovir Isopropyl Carbamate
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Overview
Description
Tenofovir Isopropyl Carbamate is a biochemical compound used primarily in proteomics research. It is a derivative of tenofovir, which is an antiretroviral medication used to prevent and treat HIV/AIDS and chronic hepatitis B. This compound is known for its potential to enhance the delivery and efficacy of tenofovir by improving its pharmacokinetic properties.
Preparation Methods
The preparation of Tenofovir Isopropyl Carbamate involves several synthetic routes. One common method includes the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent in a suitable solvent . Another method involves reacting tenofovir with 2-bromopropane in the presence of a phase-transfer catalyst . These methods are designed to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Tenofovir Isopropyl Carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alcohol dehydrogenase, lipase, and bromotrimethylsilane . The major products formed from these reactions are typically derivatives of tenofovir, which retain the antiviral properties of the parent compound.
Scientific Research Applications
Tenofovir Isopropyl Carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and degradation pathways of tenofovir derivatives . In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of tenofovir-based drugs . In industry, it is used in the development of new antiviral medications and in the optimization of existing drug formulations .
Mechanism of Action
The mechanism of action of Tenofovir Isopropyl Carbamate involves its conversion to tenofovir within the body. Once converted, tenofovir acts as a nucleotide reverse transcriptase inhibitor, blocking the function of the enzyme reverse transcriptase, which is essential for the replication of HIV and hepatitis B viruses . This inhibition prevents the viruses from multiplying and spreading, thereby reducing the viral load in the body.
Comparison with Similar Compounds
Tenofovir Isopropyl Carbamate is similar to other tenofovir derivatives, such as tenofovir disoproxil fumarate and tenofovir alafenamide . it is unique in its ability to enhance the delivery and efficacy of tenofovir by improving its pharmacokinetic properties. Other similar compounds include abacavir, lamivudine, efavirenz, atazanavir, emtricitabine, dolutegravir, and darunavir, which are also used in the treatment of HIV .
Properties
Molecular Formula |
C13H20N5O6P |
---|---|
Molecular Weight |
373.30 g/mol |
IUPAC Name |
[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |
InChI Key |
HKTHVGLNIJWELG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(O)O |
Canonical SMILES |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(O)O |
Origin of Product |
United States |
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